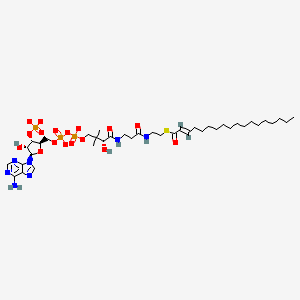

trans-2-octadecenoyl-CoA(4-)

Description

Properties

Molecular Formula |

C39H64N7O17P3S-4 |

|---|---|

Molecular Weight |

1028 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(E)-octadec-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h18-19,26-28,32-34,38,49-50H,4-17,20-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b19-18+/t28-,32-,33-,34+,38-/m1/s1 |

InChI Key |

NBCCUIHOHUKBMK-ZDDAFBBHSA-J |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Origin of Product |

United States |

Metabolic Pathways Governing Trans 2 Octadecenoyl Coa Dynamics

Formation of trans-2-octadecenoyl-CoA

The generation of trans-2-octadecenoyl-CoA is a critical step in the catabolism of its saturated precursor, octadecanoyl-CoA. This conversion is predominantly carried out through the β-oxidation pathways located in two distinct cellular organelles: the mitochondria and the peroxisomes.

Genesis within the Mitochondrial Fatty Acid β-Oxidation Pathway

Mitochondrial β-oxidation is a major source of cellular energy, particularly during periods of fasting or prolonged exercise. The initial dehydrogenation step of this pathway is catalyzed by a family of enzymes known as acyl-CoA dehydrogenases, which exhibit specificity for fatty acids of varying chain lengths.

Very long-chain acyl-CoA dehydrogenase (VLCAD) is a dimeric enzyme associated with the inner mitochondrial membrane and is primarily responsible for initiating the β-oxidation of long-chain fatty acids, including octadecanoyl-CoA. uniprot.orggenecards.org VLCAD catalyzes the α,β-dehydrogenation of octadecanoyl-CoA, introducing a double bond between the second and third carbons (C2 and C3) of the acyl chain. nih.govuniprot.org This reaction results in the formation of trans-2-octadecenoyl-CoA and the reduction of flavin adenine (B156593) dinucleotide (FAD) to FADH2. genecards.org VLCAD displays optimal activity towards acyl-CoAs with chain lengths of 14 to 20 carbons. uniprot.org The reaction is as follows:

Octadecanoyl-CoA + FAD → trans-2-octadecenoyl-CoA + FADH₂

Long-chain acyl-CoA dehydrogenase (LCAD) is another key enzyme in mitochondrial β-oxidation, acting on long-chain fatty acyl-CoAs. nih.govidentifiers.org While its expression in human skeletal muscle is minimal, it plays a significant role in other tissues like the liver. uniprot.orgnih.gov LCAD can also catalyze the conversion of octadecanoyl-CoA to trans-2-octadecenoyl-CoA. genecards.orgnih.govuniprot.org Studies have shown that LCAD is not only active on saturated fatty acids but also plays an important role in the β-oxidation of unsaturated fatty acids. identifiers.org

Acyl-CoA dehydrogenase family member 9 (ACAD9) is a homodimeric enzyme that shares significant sequence homology with VLCAD. nih.govbiorxiv.org While its primary role is now understood to be in the assembly of mitochondrial complex I, it retains enzymatic activity towards long-chain acyl-CoAs. biorxiv.orgoup.comoup.com Purified ACAD9 exhibits maximal activity with long-chain unsaturated acyl-CoAs, including oleoyl-CoA (C18:1). nih.govwiley.com In the context of VLCAD deficiency, ACAD9 has been shown to be responsible for the residual breakdown of oleate (B1233923) and palmitate, indicating its capacity to act on long-chain fatty acids. oup.comresearchgate.net The specific activity of ACAD9 is reportedly higher for palmitoyl-CoA (C16:0) than for stearoyl-CoA (C18:0). wikipedia.org

| Enzyme | Substrate | Product | Cellular Location |

| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Octadecanoyl-CoA | trans-2-octadecenoyl-CoA | Mitochondria |

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Octadecanoyl-CoA | trans-2-octadecenoyl-CoA | Mitochondria |

| Acyl-CoA Dehydrogenase 9 (ACAD9) | Octadecanoyl-CoA | trans-2-octadecenoyl-CoA | Mitochondria |

Production in Peroxisomal Fatty Acid Oxidation

Peroxisomes are organelles that also carry out fatty acid β-oxidation, particularly for very long-chain fatty acids, which are then shortened for further processing in the mitochondria. The initial step in peroxisomal β-oxidation is catalyzed by acyl-CoA oxidase 1 (ACOX1). uniprot.orguniprot.org This enzyme facilitates the desaturation of acyl-CoAs, including octadecanoyl-CoA, to their corresponding trans-2-enoyl-CoAs. identifiers.orguniprot.org Unlike the mitochondrial dehydrogenases that transfer electrons to the electron transport chain via FADH₂, ACOX1 directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂). uniprot.org

The reaction is as follows: Octadecanoyl-CoA + O₂ → trans-2-octadecenoyl-CoA + H₂O₂

Conversion and Utilization of trans-2-octadecenoyl-CoA

Once formed, trans-2-octadecenoyl-CoA is promptly acted upon by the next enzyme in the β-oxidation spiral, enoyl-CoA hydratase. This enzyme catalyzes the stereospecific hydration of the trans-double bond, adding a molecule of water across it. nih.govsemanticscholar.org This reaction converts trans-2-octadecenoyl-CoA into L-3-hydroxyoctadecanoyl-CoA. researchgate.netnih.gov This hydrated intermediate is then available for the subsequent dehydrogenation step, continuing the process of fatty acid breakdown.

The reaction is as follows: trans-2-octadecenoyl-CoA + H₂O → L-3-hydroxyoctadecanoyl-CoA

In some metabolic contexts, such as in the fatty acid elongation pathway in the endoplasmic reticulum, the reverse reaction can occur, where a (3R)-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA. uniprot.orguniprot.org

| Enzyme | Substrate | Product | Metabolic Pathway |

| Enoyl-CoA Hydratase | trans-2-octadecenoyl-CoA | L-3-hydroxyoctadecanoyl-CoA | Mitochondrial β-Oxidation |

| Peroxisomal Multifunctional Enzyme | trans-2-octadecenoyl-CoA | L-3-hydroxyoctadecanoyl-CoA | Peroxisomal β-Oxidation |

| Very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase | (3R)-hydroxyoctadecanoyl-CoA | trans-2-octadecenoyl-CoA | Fatty Acid Elongation |

Subsequent Step in Fatty Acid β-Oxidation: Hydration

Following its formation during the β-oxidation of saturated and unsaturated fatty acids, trans-2-octadecenoyl-CoA is a substrate for hydration, a critical step that introduces a hydroxyl group in preparation for subsequent oxidation. This reaction is catalyzed by a class of enzymes known as enoyl-CoA hydratases.

In mitochondria, the hydration of trans-2-enoyl-CoA intermediates is carried out by enoyl-CoA hydratases. These enzymes exhibit varying substrate specificities based on the chain length of the acyl-CoA. Long-chain enoyl-CoA hydratase (LCEH) and short-chain enoyl-CoA hydratase (SCEH) are two key mitochondrial enzymes in this process. encyclopedia.pubmdpi.com SCEH, also known as ECHS1, processes straight-chain enoyl-CoA thioesters from C4 up to at least C16, with its catalytic efficiency decreasing as the chain length increases. hmdb.ca While direct kinetic data for LCEH on trans-2-octadecenoyl-CoA is not extensively detailed in the provided results, its role is inferred in the degradation of long-chain fatty acids. The hydration reaction catalyzed by these enzymes involves the syn-addition of a water molecule across the double bond of the trans-2-enoyl-CoA, yielding L-3-hydroxyacyl-CoA. sioc-journal.cnresearchgate.net

Table 1: Mitochondrial Enoyl-CoA Hydratases and their Substrates

| Enzyme | Common Name | Location | General Substrate Preference |

| Long-Chain Enoyl-CoA Hydratase | LCEH | Mitochondria | Long-chain enoyl-CoAs |

| Short-Chain Enoyl-CoA Hydratase | SCEH (ECHS1) | Mitochondria | Short to medium-chain enoyl-CoAs (C4-C16) |

Peroxisomes also play a crucial role in fatty acid β-oxidation, particularly of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain polyunsaturated fatty acids. In peroxisomes, the hydration of trans-2-enoyl-CoA is catalyzed by a domain of the multifunctional protein (MFP). nih.gov There are two major isoforms of MFP in mammals, MFP-1 and MFP-2 (also known as D-bifunctional protein). MFP-2 is considered to handle the majority of peroxisomal β-oxidation substrates. nih.gov In plants like Arabidopsis thaliana, two peroxisomal MFPs, AIM1 and MFP2, have been identified. nih.gov The hydratase domain of these proteins catalyzes the addition of water to trans-2-enoyl-CoAs. nih.gov Specifically, the Arabidopsis MFP2 exhibits hydratase activity towards short to medium-chain length substrates, with optimal activity around 2-trans-octenoyl-CoA and 2-trans-dodecenoyl-CoA. nih.gov This suggests that longer chain substrates like trans-2-octadecenoyl-CoA would also be processed, albeit with potentially different efficiencies, as part of the degradation of long-chain fatty acids that enter the peroxisomal pathway.

Involvement in De Novo Fatty Acid Elongation Cycles

Trans-2-octadecenoyl-CoA is not only a catabolic intermediate but also a key player in anabolic pathways, specifically in the elongation of fatty acids to produce very-long-chain fatty acids (VLCFAs).

The final step in each cycle of fatty acid elongation is the reduction of a trans-2-enoyl-CoA intermediate to its corresponding saturated acyl-CoA. This reaction is catalyzed by trans-2-enoyl-CoA reductase, with PECR (Peroxisomal trans-2-enoyl-CoA reductase) and TECR (Trans-2,3-enoyl-CoA reductase) being key enzymes in this process. uniprot.orguniprot.org TECR, located in the endoplasmic reticulum, is involved in the synthesis of VLCFAs for sphingolipids. hmdb.ca PECR participates in the chain elongation of fatty acids and can reduce trans-2-enoyl-CoAs with chain lengths from C6 to C16, showing maximal activity with C10-CoA. uniprot.org Research has shown that TECR catalyzes the conversion of (2E)-octadecenoyl-CoA to octadecanoyl-CoA (stearoyl-CoA), a critical step in producing C18:0 fatty acids for further elongation or incorporation into lipids. uniprot.org This reduction reaction is NADPH-dependent. hhu.deoup.com

The synthesis of VLCFAs (fatty acids with more than 18 carbons) is crucial for the production of various complex lipids, including sphingolipids and components of cuticular waxes. oup.com The fatty acid elongation process is a four-step cycle that extends an acyl-CoA molecule by two carbons, utilizing malonyl-CoA as the carbon donor. oup.com Trans-2-octadecenoyl-CoA can serve as a precursor that is reduced to stearoyl-CoA by TECR. nih.gov This stearoyl-CoA can then undergo further cycles of elongation to produce VLCFAs such as C20:0, C22:0, and longer species. oup.com These VLCFAs are essential for the synthesis of ceramides (B1148491) and other sphingolipids, which are vital components of cellular membranes. nih.govnih.govresearchgate.net

Table 2: Key Enzymes in the Metabolic Fate of trans-2-octadecenoyl-CoA

| Enzyme | Abbreviation | Pathway | Reaction |

| Enoyl-CoA Hydratase | LCEH/SCEH | β-Oxidation (Mitochondria) | Hydration to L-3-hydroxyoctadecanoyl-CoA |

| Peroxisomal Multifunctional Protein | MFP | β-Oxidation (Peroxisome) | Hydration to 3-hydroxyoctadecanoyl-CoA |

| trans-2-Enoyl-CoA Reductase | PECR/TECR | Fatty Acid Elongation | Reduction to Octadecanoyl-CoA (Stearoyl-CoA) |

| Δ3,Δ2-Enoyl-CoA Isomerase | ECI | Unsaturated Fatty Acid β-Oxidation | Isomerization of cis/trans-3-enoyl-CoA to trans-2-enoyl-CoA |

Isomerization in Unsaturated Fatty Acid Metabolism

During the β-oxidation of unsaturated fatty acids, the position and configuration of the double bonds can present a challenge to the standard enzymatic machinery. This is where isomerases play a crucial role. If the β-oxidation of an unsaturated fatty acid leads to a cis- or trans-3-enoyl-CoA intermediate, it cannot be directly processed by enoyl-CoA hydratase. wikipedia.org The enzyme Δ3,Δ2-enoyl-CoA isomerase (ECI) catalyzes the isomerization of these 3-enoyl-CoA intermediates to the trans-2-enoyl-CoA configuration. wikipedia.orgcapes.gov.brresearchgate.netebi.ac.uk For instance, the degradation of an 18-carbon fatty acid with a double bond at an odd-numbered position can result in a 3-enoyl-CoA intermediate that requires isomerization to trans-2-enoyl-CoA to continue through the β-oxidation spiral. encyclopedia.pubwikipedia.org This makes isomerization a key step in the complete degradation of many naturally occurring unsaturated fatty acids.

Interconversion of cis and trans Double Bond Configurations

The core function of enoyl-CoA isomerases is the stereospecific isomerization of the double bond in enoyl-CoA intermediates. The β-oxidation pathway is equipped to handle trans-2-enoyl-CoA substrates. However, the oxidation of many unsaturated fatty acids, such as oleic acid, initially produces intermediates with a cis-Δ3 or trans-Δ3 double bond. wikipedia.orgresearchgate.net

Enoyl-CoA isomerase catalyzes the shift of this double bond from the 3-position to the 2-position, concurrently establishing the trans configuration. researchgate.netuni-koeln.de This reaction involves the abstraction of a proton from the C-2 position and its subsequent addition to the C-4 position. nih.gov The resulting trans-2-enoyl-CoA, in this case trans-2-octadecenoyl-CoA, can then be acted upon by the next enzyme in the β-oxidation spiral, enoyl-CoA hydratase. utah.eduresearchgate.net

The catalytic efficiency of different isomerases can vary depending on the initial configuration of the substrate. For example, mitochondrial ECI (mECI) demonstrates a preference for 3-cis substrates, while peroxisomal ECI (pECI) is more efficient with 3-trans substrates. nih.gov This substrate preference suggests specialized roles for these enzymes in processing different types of unsaturated fatty acids.

Table 1: Enoyl-CoA Isomerase Substrate Preferences

| Enzyme | Location | Preferred Isomerization |

|---|---|---|

| Mitochondrial Enoyl-CoA Isomerase (MECI) | Mitochondria | 3-cis → 2-trans nih.govnih.gov |

| Enoyl-CoA Isomerase (ECI) | Mitochondria & Peroxisomes | 3-trans → 2-trans nih.govnih.gov |

| Multifunctional Enzyme 1 (MFE1) | Peroxisomes | 2,5 → 3,5 nih.gov |

Hydrolytic Cleavage by Acyl-CoA Hydrolases

In addition to its role in β-oxidation, trans-2-octadecenoyl-CoA can be a substrate for acyl-CoA hydrolases. These enzymes catalyze the hydrolysis of acyl-CoA thioesters to a free fatty acid and coenzyme A (CoASH). uniprot.org This process is important for regulating the intracellular concentrations of acyl-CoAs and free fatty acids. uniprot.org

Several acyl-CoA thioesterases (ACOTs) have been identified, with varying substrate specificities and subcellular locations. For instance, ACOT1, a cytosolic enzyme, and ACOT2, a mitochondrial enzyme, both exhibit activity towards long-chain acyl-CoAs, including unsaturated forms. uniprot.orguniprot.org Specifically, ACOT1 has been shown to have a high affinity for C18:1-trans-acyl-CoA. uniprot.org

The hydrolytic cleavage of trans-2-octadecenoyl-CoA by these enzymes can serve several purposes. It can prevent the accumulation of this intermediate, which might otherwise inhibit other metabolic pathways. It also releases the fatty acid, which can then be re-activated to its CoA ester in different cellular compartments or used for other metabolic purposes. The activity of these hydrolases is influenced by factors such as the concentration of albumin, which can bind to acyl-CoAs and modulate their availability as substrates. ebi.ac.uk

Table 2: Relevant Compounds

| Compound Name |

|---|

| trans-2-octadecenoyl-CoA |

| cis-Δ3-enoyl-CoA |

| trans-Δ3-enoyl-CoA |

| trans-2-enoyl-CoA |

| Coenzyme A |

Enzymology and Molecular Mechanisms Underlying Trans 2 Octadecenoyl Coa Transformations

Enzymatic Formation of trans-2-octadecenoyl-CoA

The formation of trans-2-octadecenoyl-CoA, an unsaturated acyl-CoA with an 18-carbon chain, is a critical step in fatty acid metabolism. This reaction is primarily catalyzed by acyl-CoA dehydrogenases (ACADs), a family of flavoproteins that introduce a double bond into fatty acyl-CoA thioesters.

Substrate Specificity and Kinetic Parameters of Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases exhibit distinct specificities for substrates of varying chain lengths. researchgate.net The enzymes responsible for acting on long-chain fatty acids, such as stearoyl-CoA (C18:0), are the most relevant for the formation of trans-2-octadecenoyl-CoA. These include Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and Long-Chain Acyl-CoA Dehydrogenase (LCAD). researchgate.netpnas.org

Historically, it was believed that ACADs had stringent substrate specificities. pnas.org However, some members, like the FadE5 from mycobacteria, show broad substrate specificity. pnas.orguniprot.org Studies on human LCAD have detailed its kinetic parameters with various substrates, including C18-CoA and oleoyl-CoA (C18:1-CoA). pitt.edu Similarly, FadE1 from Pseudomonas aeruginosa demonstrates activity against both long-chain (C16, C18) and medium-chain (C8) substrates, with a clear preference for longer chains. nih.gov The affinity of these enzymes for their substrates, indicated by the dissociation constant (Kd), is a key determinant of their activity. For instance, mycobacterial FadE5 binds to C18-CoA with a high affinity. pnas.org

The kinetic efficiency of these enzymes is crucial for metabolic regulation. Below is a table summarizing the kinetic parameters of relevant acyl-CoA dehydrogenases.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| FadE1 | P. aeruginosa | C16:0-CoA | 1.8 ± 0.2 | 1.8 ± 0.04 | 1.0 x 10⁶ |

| C18:0-CoA | 1.9 ± 0.2 | 1.1 ± 0.02 | 5.8 x 10⁵ | ||

| FadE2 | P. aeruginosa | C8:0-CoA | 1.7 ± 0.1 | 1.8 ± 0.02 | 1.1 x 10⁶ |

| MtbFadE5 | M. tuberculosis | C18-CoA | 4.18 ± 0.82 (Kd) | N/A | N/A |

| Human LCAD | H. sapiens | C16-CoA | 1.3 | 10.7 | 8.2 x 10⁶ |

Data compiled from multiple research sources. pnas.orgnih.gov Note: Some values represent dissociation constants (Kd) rather than Michaelis constants (Km).

Structural Basis for Catalytic Activity

The catalytic activity of ACADs is rooted in their three-dimensional structure. These enzymes are typically homotetramers, with each subunit containing a flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net A notable exception is VLCAD, which functions as a homodimer. pnas.orgresearchgate.net The FAD cofactor is located at the dimer interface and is essential for the dehydrogenation reaction. pnas.orgresearchgate.net

A key feature of the ACAD active site is a substrate-binding cavity located near the FAD isoalloxazine ring. pnas.org The length and shape of this cavity are primary determinants of the enzyme's substrate specificity. pnas.org For example, the cavity lengths for short-chain (SCAD), medium-chain (MCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases are approximately 8, 12, and 24 Å, respectively, which corresponds to their optimal substrate chain lengths of 4, 8, and 16 carbons. pnas.org In VLCAD, the substitution of certain residues with smaller ones, like glycine, allows the binding channel to extend and accommodate acyl chains as long as 24 carbons. researchgate.net

The catalytic mechanism involves the abstraction of a proton from the α-carbon of the acyl-CoA substrate by a catalytic glutamate (B1630785) residue. nih.govacs.orgd-nb.info The position of this catalytic base is crucial. In MCAD, this residue is Glu376, whereas in LCAD, the equivalent catalytic base is located at a different position in the primary sequence (Glu255 in MCAD numbering). acs.org This difference in the location and orientation of the catalytic base contributes to the distinct kinetic properties and substrate specificities of these enzymes. acs.org The binding of the substrate to the enzyme significantly lowers the pKa of the substrate's α-carbon C-H bond, facilitating its abstraction by the catalytic glutamate. d-nb.infonih.gov

Enzymatic Reactions of trans-2-octadecenoyl-CoA

Once formed, trans-2-octadecenoyl-CoA can undergo further enzymatic reactions, a key one being its reduction to a saturated fatty acyl-CoA. This step is essential in pathways like fatty acid biosynthesis and elongation. doi.orgreactome.org

Characterization of Peroxisomal trans-2-Enoyl-CoA Reductase (PECR/TECR)

Peroxisomal trans-2-enoyl-CoA reductase (PECR), also known as TER, is the primary enzyme responsible for the reduction of trans-2-enoyl-CoAs. doi.orguniprot.org It is a versatile enzyme found in the peroxisomes of various eukaryotic cells, with high expression in hepatocytes and kidney cells. doi.orgmdpi.com PECR plays a critical role in the chain elongation of fatty acids and the degradation of certain lipids. doi.orguniprot.orgnih.gov For instance, it catalyzes the final saturation step in the metabolic pathway of sphingosine (B13886) 1-phosphate, converting trans-2-hexadecenoyl-CoA to palmitoyl-CoA. nih.gov

PECR exhibits activity towards trans-2-enoyl-CoAs with a range of chain lengths, typically from C6 to C16. uniprot.orgmdpi.comebi.ac.uk Its maximum activity is generally observed with a C10:1-CoA substrate. uniprot.orgmdpi.comebi.ac.uk Importantly, PECR is specific for trans-2-enoyl-CoAs and does not possess 2,4-dienoyl-CoA reductase activity. uniprot.orgebi.ac.uk

NADPH-Dependent Reduction Mechanism

(2E)-octadecenoyl-CoA + NADPH + H⁺ ⇌ Stearoyl-CoA + NADP⁺ reactome.org

This reaction is vital for producing saturated fatty acids required for various cellular functions. nih.gov The specific activity for the NADPH-dependent reduction of trans-2-octadecenoyl-CoA has been measured and is influenced by factors such as the presence of albumin, which can alleviate substrate-induced inhibition. ebi.ac.uk The enzyme is part of a broader class of NADPH dehydrogenases (oxidoreductases) that utilize FAD or FMN as cofactors to facilitate the transfer of reducing equivalents from NADPH to an acceptor molecule. wikipedia.org

Influence of Enzyme Stability on Metabolic Flux

For example, certain genetic polymorphisms in human LCAD, a related ACAD, are associated with decreased enzyme stability and FAD content, leading to reduced activity. researchgate.net A disruption in the salt bridges that stabilize the enzyme's tetrameric structure can destabilize the entire complex, thereby impairing its function. researchgate.net Such instability in a key metabolic enzyme can significantly impact the flux through the fatty acid oxidation pathway.

Similarly, the stability of PECR is crucial for maintaining the efficiency of fatty acid elongation and other pathways it participates in. doi.orgnih.gov Peroxisomes are key metabolic organelles, and the function of enzymes within them, like PECR, can influence the metabolic state of the entire cell. doi.orgnih.gov For instance, the products of peroxisomal β-oxidation are shuttled to mitochondria for further processing, meaning the stability and activity of peroxisomal enzymes directly control the substrate flux to mitochondria. nih.gov Furthermore, regulatory interactions, such as the binding of PECR to other proteins like the SERCA2b Ca2+ pump, suggest a complex control system where enzyme stability could be a modulated factor, thereby influencing metabolic flux in response to cellular signals. maayanlab.cloud

Elucidation of 2-Enoyl-CoA Hydratase Catalysis

2-Enoyl-CoA hydratase (ECH), also known as crotonase, is a key enzyme in the β-oxidation pathway. It catalyzes the hydration of the trans-2-double bond of enoyl-CoA substrates, such as trans-2-octadecenoyl-CoA, to form L-3-hydroxyacyl-CoA. nih.gov

The hydration reaction catalyzed by 2-enoyl-CoA hydratase is stereospecific. The enzyme facilitates the syn-addition of a water molecule across the double bond of the trans-2-enoyl-CoA substrate. This results in the exclusive formation of the L-isomer of 3-hydroxyacyl-CoA. The specific activity for the dehydration of β-hydroxystearoyl-CoA is maximal when the acyl-CoA to albumin molar ratio is between 10:1 and 4:1. ebi.ac.uk

For instance, in rat liver peroxisomes, the MFE includes enoyl-CoA isomerase, enoyl-CoA hydratase, and L-3-hydroxyacyl-CoA dehydrogenase activities on a single polypeptide chain. wikipedia.org The isomerase and hydratase activities are located in the amino-terminal half of the protein, while the dehydrogenase activity resides in the carboxyl-terminal half. wikipedia.org This arrangement facilitates the direct transfer of the trans-2-octadecenoyl-CoA, once formed, to the active site of the hydratase.

Mechanism of Enoyl-CoA Isomerase Action on Fatty Acyl-CoAs

Unsaturated fatty acids with double bonds at odd-numbered carbon positions, or those at even-numbered positions that are metabolized to a 3-enoyl-CoA intermediate, require the action of enoyl-CoA isomerase. wikipedia.orgwikipedia.org This enzyme catalyzes the isomerization of cis- or trans-3-enoyl-CoA to the trans-2-enoyl-CoA configuration, which is the proper substrate for enoyl-CoA hydratase. wikipedia.orgutah.edu

The reaction mechanism involves a catalytic base, typically a glutamate residue, which abstracts a proton from the C2 position of the substrate. ebi.ac.ukebi.ac.uk This leads to the formation of an enolate intermediate, which is stabilized by an oxyanion hole formed by backbone amide groups. ebi.ac.ukebi.ac.uk Subsequent reprotonation at the C4 position by the same catalytic residue results in the formation of the trans-2-enoyl-CoA product. ebi.ac.ukebi.ac.uk Human mitochondrial 3,2-trans-enoyl-CoA isomerase (DCI) gene is located on chromosome 16p13.3. wikipedia.org

Kinetic Analysis of Acyl-CoA Thioesterase Activities

Acyl-CoA thioesterases (ACOTs) are a family of enzymes that hydrolyze fatty acyl-CoAs to free fatty acids and coenzyme A (CoA). nih.gov These enzymes play a regulatory role in fatty acid metabolism by controlling the intracellular concentrations of acyl-CoAs. nih.govuniprot.org

Kinetic studies of mitochondrial acyl-CoA thioesterase 2 (ACOT2) have shown that it exhibits a preference for long-chain fatty acyl-CoAs. nih.govuniprot.org For example, the K_m of overexpressed ACOT2 for palmitoyl-CoA (C16:0-CoA) and myristoyl-CoA (C14:0-CoA) was determined to be 3.3 µM. nih.gov While specific kinetic data for trans-2-octadecenoyl-CoA with ACOT2 is not extensively detailed in the provided results, the enzyme's known preference for long-chain acyl-CoAs suggests it would be a substrate. nih.govuniprot.org The activity of these thioesterases can mitigate the accumulation of long-chain fatty acyl-CoA esters, which can be inhibitory to various metabolic processes. nih.gov

Table 1: Kinetic Parameters of Acyl-CoA Thioesterase 2 (ACOT2)

| Substrate | K_m (µM) |

| Palmitoyl-CoA (C16:0-CoA) | 3.3 |

| Myristoyl-CoA (C14:0-CoA) | 3.3 |

| Oleoyl-CoA (C18:1-CoA) | - |

| Linoleoyl-CoA (C18:2-CoA) | - |

| Octanoyl-CoA (C8:0-CoA) | Not a substrate |

Data adapted from a study on overexpressed ACOT2 in liver mitochondria. nih.gov The table shows the Michaelis constant (K_m) for various acyl-CoA substrates. A lower K_m value indicates a higher affinity of the enzyme for the substrate.

Regulatory Networks Modulating trans-2-octadecenoyl-CoA Metabolism

The metabolism of trans-2-octadecenoyl-CoA is tightly regulated to meet the cell's energy demands and maintain lipid homeostasis. This regulation occurs at multiple levels, including allosteric control of enzymes and feedback mechanisms involving key metabolites.

Allosteric Control and Feedback Mechanisms

Allosteric regulation plays a crucial role in controlling the flow of metabolites through the fatty acid oxidation pathway. youtube.com Downstream products can act as allosteric inhibitors of upstream enzymes, a process known as feedback inhibition. youtube.comnih.gov For example, high levels of acetyl-CoA, the end product of β-oxidation, can inhibit the activity of enzymes earlier in the pathway. nih.gov

Furthermore, the availability of coenzyme A is a critical factor. A shortage of free CoA can limit the rate of fatty acid oxidation. nih.gov Acyl-CoA thioesterases, by releasing free CoA from acyl-CoA esters, can help alleviate this potential limitation. nih.gov The activity of these thioesterases is itself subject to regulation. For instance, the expression of some ACOT genes is regulated by peroxisome proliferator-activated receptors (PPARs). nih.gov

Feedback loops are also evident in the regulation of fatty acid synthesis, which is interconnected with degradation pathways. For example, an accumulation of acyl-CoA can lead to feedback inhibition of fatty acid synthase (FASN). tum.de

Impact of Metabolite and Protein Interactions (e.g., Albumin)

The metabolism of long-chain acyl-CoA esters such as trans-2-octadecenoyl-CoA is significantly influenced by their interactions with other metabolites and binding proteins within the cellular environment. Due to their amphipathic nature, these molecules are not freely soluble and rely on binding proteins for transport and delivery to enzymatic active sites.

Serum albumin, a major protein in plasma, and cellular fatty acid-binding proteins (FABPs) play a crucial role in binding long-chain acyl-CoA esters. nih.govmerckmillipore.com This binding has profound effects on the kinetics of enzymes that utilize these substrates. nih.govportlandpress.com The binding of acyl-CoA esters to albumin can modulate their availability to enzymes, effectively altering the substrate concentration and preventing the inhibition caused by the detergent-like properties of free acyl-CoAs at high concentrations. nih.govcapes.gov.bracs.org

Furthermore, the activity of enzymes in the fatty acid oxidation pathway can be allosterically regulated by other metabolites. For instance, long-chain specific acyl-CoA dehydrogenase (LCAD), an enzyme involved in the initial step of beta-oxidation for long-chain fatty acids, is known to be inhibited by other enoyl-CoA species, such as 2-hexadecenoyl-CoA. uniprot.org This product inhibition is a common regulatory mechanism that helps to control metabolic flux through the pathway. The activity of acyl-CoA dehydrogenases is also modulated by the cell's energy state through feedback inhibition by downstream products like NADH and ATP. creative-proteomics.com

Table 1: Effects of Protein and Metabolite Interactions on Enzymes Acting on Long-Chain Acyl-CoAs

| Interacting Molecule | Enzyme | Effect | Reference |

|---|---|---|---|

| Albumin | Carnitine O-Palmitoyltransferase | Modulates substrate availability, affecting enzyme kinetics. | nih.gov |

| 2-Hexadecenoyl-CoA | Long-chain specific acyl-CoA dehydrogenase (LCAD) | Inhibition of enzyme activity. | uniprot.org |

| NADH and ATP | Acyl-CoA Dehydrogenases | Feedback inhibition, modulated by cellular energy state. | creative-proteomics.com |

Post-Translational Modifications of Key Enzymes

The enzymes that catalyze the transformation of trans-2-octadecenoyl-CoA are subject to a variety of post-translational modifications (PTMs). These modifications serve as a dynamic regulatory layer, rapidly altering enzyme activity, stability, and localization in response to cellular signals and metabolic status. nih.gov Key enzymes in the beta-oxidation pathway, including acyl-CoA dehydrogenases and enoyl-CoA hydratase, are regulated by PTMs such as acetylation, succinylation, and S-nitrosylation. scispace.comfrontiersin.org

Acetylation: This modification, involving the addition of an acetyl group to a lysine (B10760008) residue, is a widespread regulatory mechanism. portlandpress.com The deacetylation of long-chain acyl-CoA dehydrogenase (LCAD) by the sirtuin SIRT3 has been shown to stimulate fatty acid oxidation. scispace.com Conversely, hyperacetylation, which can result from high levels of acetyl-CoA during conditions of nutrient excess, is often associated with altered metabolic function. frontiersin.org

Succinylation: The addition of a succinyl group to lysine residues can significantly alter protein function. portlandpress.com Many enzymes involved in fatty acid oxidation, including very long-chain acyl-CoA dehydrogenase (VLCAD) and LCAD, have been found to be hypersuccinylated, which is suggested to have a suppressive effect on their activity. frontiersin.org The sirtuin SIRT5 is a key desuccinylase; its activity is crucial for removing these modifications and maintaining the function of enzymes like acyl-CoA oxidase 1 (ACOX1) and LCAD. mdpi.comjci.org For example, SIRT5-mediated desuccinylation of ACOX1 inhibits its oxidase activity, thereby reducing oxidative stress. mdpi.com

S-Nitrosylation: This redox-related modification involves the covalent attachment of a nitric oxide group to a cysteine residue. scispace.com S-nitrosylation has been shown to increase the enzymatic activity of very long-chain acyl-CoA dehydrogenase (VLCAD), highlighting its role in the positive regulation of fatty acid oxidation. scispace.com

These PTMs provide a sophisticated system for the fine-tuning of fatty acid metabolism, allowing cells to adapt to changing energy demands and substrate availability. nih.govfrontiersin.org

Table 2: Post-Translational Modifications of Key Enzymes in Long-Chain Fatty Acid Oxidation

| Modification | Enzyme | Functional Effect | Regulating Enzyme | Reference |

|---|---|---|---|---|

| Deacetylation | Long-chain acyl-CoA dehydrogenase (LCAD) | Increased activity | SIRT3 | scispace.com |

| Succinylation | Very long-chain acyl-CoA dehydrogenase (VLCAD), LCAD | Suppressed activity | - | frontiersin.org |

| Desuccinylation | Acyl-CoA oxidase 1 (ACOX1), LCAD | Modulated activity | SIRT5 | mdpi.comjci.org |

| S-Nitrosylation | Very long-chain acyl-CoA dehydrogenase (VLCAD) | Increased activity | - | scispace.com |

Table 3: Compound Names

| Compound Name |

|---|

| trans-2-octadecenoyl-CoA(4-) |

| trans-2-octadecenoyl-CoA |

| 2-hexadecenoyl-CoA |

| Acetyl-CoA |

| NADH |

| ATP |

Cellular and Subcellular Compartmentalization

Mitochondrial Localization of trans-2-octadecenoyl-CoA Metabolism

Mitochondria are central hubs for energy metabolism, primarily through the beta-oxidation of fatty acids. Evidence from metabolomic databases confirms the presence of trans-2-octadecenoyl-CoA within the mitochondrial compartment. hmdb.ca This localization is critical for its role in the mitochondrial fatty acid synthesis (mtFAS) pathway, a process distinct from the high-capacity de novo synthesis in the cytoplasm. The terminal enzyme of the mtFAS pathway is mitochondrial trans-2-enoyl-CoA reductase (MECR), which is necessary for producing fatty acid cofactors essential for mitochondrial enzymes and maintaining mitochondrial homeostasis. nih.gov

Research in various organisms has solidified the role of a mitochondrial trans-2-enoyl-CoA reductase. In Euglena gracilis, this enzyme is a key component of a unique anaerobic fatty acid synthesis pathway that leads to the formation of wax esters. hhu.denih.gov This reductase activity has been identified as being present in the mitochondria and is active under both aerobic and anaerobic conditions. nih.gov The dysfunction of the human MECR enzyme is the cause of the rare mitochondrial disease MEPAN syndrome, underscoring the importance of this mitochondrial pathway. nih.gov A variety of mitochondrial enzymes are associated with the metabolism of acyl-CoAs, including trans-2-octadecenoyl-CoA. hmdb.ca

Table 1: Mitochondrial Enzymes Associated with trans-2-octadecenoyl-CoA Metabolism

| Enzyme Name | General Function | Gene Name |

| 3-ketoacyl-CoA thiolase, mitochondrial | Acyl-group transferase activity | ACAA2 |

| Trifunctional enzyme subunit beta, mitochondrial | Acyl-group transferase activity | HADHB |

| Long-chain specific acyl-CoA dehydrogenase, mitochondrial | Acyl-CoA dehydrogenase activity | ACADL |

| Medium-chain specific acyl-CoA dehydrogenase, mitochondrial | Acyl-CoA dehydrogenase activity | ACADM |

| Short-chain specific acyl-CoA dehydrogenase, mitochondrial | Acyl-CoA dehydrogenase activity | ACADS |

| Methylmalonate-semialdehyde dehydrogenase [acylating], mitochondrial | Oxidoreductase activity | ALDH6A1 |

| Data sourced from the Human Metabolome Database. hmdb.ca |

Peroxisomal Compartmentation in Fatty Acid Processing

Peroxisomes are organelles that play a central role in lipid metabolism, particularly in the breakdown of specific types of fatty acids that cannot be initially processed in the mitochondria. nih.gov This includes the beta-oxidation of very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbons. aklectures.com The enzymatic steps of beta-oxidation in peroxisomes are analogous to those in mitochondria, meaning trans-2-enoyl-CoA is a standard intermediate in this pathway as well. libretexts.org

The process begins with an acyl-CoA oxidase, which, unlike its mitochondrial counterpart, transfers hydrogen to oxygen to produce hydrogen peroxide (H₂O₂). libretexts.org The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage proceed, shortening the VLCFA chain. The resulting products, such as octanoyl-CoA and acetyl-CoA, are then transported to the mitochondria for complete oxidation to CO₂ and water. nih.govaklectures.com Therefore, peroxisomes act as a preparatory compartment, shortening fatty acid chains like octadecenoyl-CoA's longer precursors to make them suitable substrates for mitochondrial beta-oxidation. aklectures.com

Endoplasmic Reticulum Contribution to Fatty Acid Elongation

The endoplasmic reticulum (ER) is the primary site for the elongation of long-chain fatty acids to produce very-long-chain fatty acids (VLCFAs). nih.govdiva-portal.org Trans-2-octadecenoyl-CoA is a key intermediate in this multi-step process. nih.govdiva-portal.org The fatty acid elongation cycle in the ER involves four sequential reactions that add a two-carbon unit from malonyl-CoA to an existing acyl-CoA chain. nih.govdiva-portal.org

The cycle is catalyzed by a membrane-bound enzyme system. diva-portal.org The third step of this cycle is the dehydration of a 3-hydroxyacyl-CoA intermediate to form a trans-2-enoyl-CoA, such as trans-2-octadecenoyl-CoA. nih.govdiva-portal.org The final step is the reduction of this trans-2-enoyl-CoA by the enzyme trans-2-enoyl-CoA reductase (TECR in mammals) to yield an acyl-CoA that is two carbons longer than the starting molecule. nih.govnih.gov This entire enzymatic machinery, including the elongases (ELOVLs), reductases, and dehydratases, is localized to the ER membrane. nih.govutah.edu

Table 2: The Fatty Acid Elongation Cycle in the Endoplasmic Reticulum

| Step | Reaction | Intermediate Formed | Key Enzyme Family |

| 1 | Condensation | 3-ketoacyl-CoA | Fatty Acid Elongases (ELOVLs) |

| 2 | Reduction | 3-hydroxyacyl-CoA | 3-ketoacyl-CoA reductase (KAR) |

| 3 | Dehydration | trans-2-enoyl-CoA | 3-hydroxyacyl-CoA dehydratase (HACD) |

| 4 | Reduction | Elongated acyl-CoA | trans-2-enoyl-CoA reductase (TECR/TER) |

| This table summarizes the four-step process of fatty acid elongation that occurs in the ER. nih.govdiva-portal.org |

Association with Lipid Droplets and Cellular Organelles

The synthesis and breakdown of fatty acids necessitate a functional collaboration between multiple organelles. The products of fatty acid elongation in the endoplasmic reticulum, including VLCFAs derived from intermediates like trans-2-octadecenoyl-CoA, are primary components for the synthesis of triacylglycerols. researchgate.net These neutral lipids are then stored in discrete subcellular organelles known as lipid droplets or oil bodies. researchgate.net

There is significant metabolic crosstalk between the ER, lipid droplets, and peroxisomes. Lipid droplets can provide the fatty acid substrates that are destined for beta-oxidation in peroxisomes. nih.gov This inter-organellar connection ensures that lipids synthesized and stored through ER- and lipid droplet-associated processes can be efficiently mobilized and catabolized in peroxisomes and subsequently mitochondria when the cell requires energy. nih.gov

Genetic and Transcriptional Regulation

Genetic Elements Encoding Enzymes of trans-2-octadecenoyl-CoA Pathways

The enzymes responsible for the interconversion of trans-2-octadecenoyl-CoA are encoded by a specific suite of genes. Variations within these genes can have significant impacts on an individual's metabolic profile.

The reduction of the trans-2 double bond in enoyl-CoA molecules is a critical step in both fatty acid elongation and the degradation of certain unsaturated fatty acids. This reaction is primarily catalyzed by two key enzymes: Peroxisomal trans-2-enoyl-CoA reductase (PECR) and Trans-2,3-enoyl-CoA reductase (TECR).

PECR (Peroxisomal Trans-2-Enoyl-CoA Reductase): Encoded by the PECR gene, this enzyme is involved in the chain elongation of fatty acids and the metabolism of phytol, a branched-chain fatty acid. researchgate.netnih.gov It catalyzes the reduction of trans-2-enoyl-CoAs with varying chain lengths. researchgate.net

TECR (Trans-2,3-Enoyl-CoA Reductase): The TECR gene encodes a multi-pass membrane protein located in the endoplasmic reticulum. It belongs to the steroid 5-alpha reductase family and catalyzes the final reductive step in the microsomal elongation of long and very-long-chain fatty acids. nih.gov

Functional variants in these genes can alter enzyme activity and lead to metabolic disturbances.

Table 1: Functional Variants of PECR and TECR Genes

| Gene | Variant | Effect | Associated Phenotype |

|---|---|---|---|

| PECR | L509R | Dimerization mutant that stimulates estrogen receptor alpha (ERα) transcription. oup.com | Not specified |

| TECR | P182L | Reduces enzyme activity and stability. researchgate.netcy7-5-azide.com | Autosomal recessive non-syndromic mental retardation. researchgate.netcy7-5-azide.com |

Acyl-CoA dehydrogenases are a family of mitochondrial enzymes that catalyze the initial, rate-limiting step of β-oxidation for fatty acids of different chain lengths. For a long-chain substrate like octadecenoyl-CoA, several members of this family are particularly relevant.

ACADVL (Acyl-CoA Dehydrogenase Very Long Chain): The ACADVL gene product is essential for the oxidation of very long-chain fatty acids. genecards.org Mutations in this gene are the cause of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, a serious inborn error of metabolism. genecards.org This deficiency impairs the breakdown of very-long-chain fatty acids, leading to energy depletion and the toxic accumulation of lipid intermediates. genecards.org

ACADL (Acyl-CoA Dehydrogenase, Long Chain): This gene encodes the long-chain acyl-CoA dehydrogenase, which has specificity for fatty acids with chain lengths of 12 to 18 carbons.

ACAD9 (Acyl-CoA Dehydrogenase Family Member 9): ACAD9 encodes an enzyme with a dual role. It functions in the β-oxidation of long-chain fatty acids, particularly palmitate and oleate (B1233923), and is also critical for the assembly of mitochondrial respiratory chain Complex I. pku.edu.cnresearchgate.net Mutations in ACAD9 can disrupt one or both of these functions, leading to a range of severe symptoms including myopathy, heart problems, and intellectual disability. pku.edu.cn

Table 2: Key Acyl-CoA Dehydrogenase Genes in Long-Chain Fatty Acid Metabolism

| Gene | Encoded Enzyme | Function | Associated Disorder |

|---|---|---|---|

| ACADVL | Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | First step of β-oxidation for very long-chain fatty acids. genecards.org | VLCAD Deficiency. genecards.org |

| ACADL | Long-Chain Acyl-CoA Dehydrogenase (LCAD) | First step of β-oxidation for long-chain fatty acids. | LCAD Deficiency. |

| ACAD9 | Acyl-CoA Dehydrogenase Family Member 9 | β-oxidation of long-chain fatty acids and assembly of mitochondrial Complex I. pku.edu.cn | ACAD9 Deficiency / Mitochondrial Complex I Deficiency. researchgate.net |

The metabolism of unsaturated fatty acids like oleic acid (from which octadecenoyl-CoA is derived) requires additional enzymatic steps to handle the double bonds. These steps are catalyzed by hydratases and isomerases.

EHHADH (Enoyl-CoA Hydratase And 3-Hydroxyacyl CoA Dehydrogenase): This gene encodes a peroxisomal bifunctional enzyme. genecards.orgscienceopen.com The N-terminal portion has enoyl-CoA hydratase activity, while the C-terminal region functions as a 3-hydroxyacyl-CoA dehydrogenase. scienceopen.com It is one of the four enzymes of the peroxisomal β-oxidation pathway, and defects can contribute to disorders like Zellweger syndrome. scienceopen.com

Transcriptional Control of Related Genes

The expression of genes involved in fatty acid metabolism is not static; it is dynamically regulated by a network of transcription factors that respond to the metabolic state of the cell and the organism.

The rate of transcription for each gene is controlled by regulatory DNA sequences known as promoters and enhancers. Promoters are located near the transcription start site and serve as a binding platform for RNA polymerase and general transcription factors. nih.govnih.gov Enhancers are sequences that can be located far from the gene they regulate and act to increase the rate of transcription by binding specific activator proteins. nih.govnih.gov

The genes governing trans-2-octadecenoyl-CoA metabolism possess distinct regulatory architectures:

PECR: The promoter for PECR has been shown to contain a functional estrogen-responsive element (ERE1) and a Pit-1 DNA binding element, indicating hormonal regulation. oup.com

ACADVL: This gene features a bidirectional promoter, which it shares with the adjacently located DLG4 (PSD-95) gene. wikipedia.org This shared region contains binding sites for transcription factors like activator protein 2 (AP-2), which is crucial for the activity of both promoters. wikipedia.org

ACAD9: Analysis of the ACAD9 promoter has identified a minimal promoter region containing conserved binding sites for Nuclear Respiratory Factor 1 (NRF-1) and cAMP response element (CRE), suggesting regulation linked to mitochondrial biogenesis and cellular energy status. nih.gov

ECHS1: The 5'-flanking region of the ECHS1 gene is GC-rich and contains multiple binding sites for the transcription factor Sp1, but it lacks typical TATA or CAAT boxes found in many promoters. proteinatlas.org

Table 3: Summary of Known Regulatory Elements in Key Genes

| Gene | Promoter/Enhancer Characteristics | Key Transcription Factor Binding Sites |

|---|---|---|

| PECR | Contains hormone response elements. | Estrogen Receptor (ER), Pit-1. oup.com |

| TECR | Regulated by GeneHancer elements. nih.gov | Listed in ENCODE, Ensembl databases. nih.gov |

| ACADVL | Bidirectional promoter shared with DLG4. wikipedia.org | AP-2. wikipedia.org |

| ACAD9 | Minimal promoter region identified. nih.gov | NRF-1, CRE. nih.gov |

| ECHS1 | GC-rich, lacks TATA/CAAT boxes. proteinatlas.org | Sp1. proteinatlas.org |

| EHHADH | Regulated by GeneHancer elements. scienceopen.com | Listed in ENCODE, Ensembl databases. scienceopen.com |

Peroxisome Proliferator-Activated Receptors (PPARs): This family of nuclear receptors, particularly PPARα, are master regulators of lipid catabolism. nih.gov PPARα is highly expressed in the liver and is activated by fatty acids and their derivatives. nih.gov During fasting or on a high-fat diet, elevated levels of free fatty acids activate PPARα. researchgate.net Activated PPARα forms a heterodimer with the Retinoid X receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. nih.gov This action upregulates the expression of numerous genes involved in fatty acid uptake and β-oxidation, including ACADVL and EHHADH. researchgate.netnih.gov

Sterol Regulatory Element-Binding Proteins (SREBPs): The SREBP family, particularly SREBP-1c, plays a central role in promoting lipogenesis (fatty acid synthesis). nih.gov SREBP-1c expression is strongly activated by insulin in the fed state, especially in response to a high-carbohydrate diet. scienceopen.com It directly activates the transcription of genes required for fatty acid synthesis. nih.gov Conversely, conditions that favor fatty acid oxidation, like fasting or the presence of polyunsaturated fatty acids, lead to the suppression of SREBP-1c expression and activity. scienceopen.compnas.org

The interplay between these major regulators ensures a coordinated response to metabolic shifts. During fasting, PPARα is activated, turning on the machinery for fatty acid breakdown to provide energy. In the fed state, insulin activates SREBP-1c, promoting the synthesis and storage of fatty acids, while simultaneously suppressing the oxidative pathways. This reciprocal regulation is crucial for maintaining metabolic flexibility and health.

Post-Transcriptional Regulation, Including MicroRNA (miRNA) Modulation (e.g., bta-miR-124a on PECR)

Post-transcriptional regulation adds another layer of control over the metabolic fate of trans-2-octadecenoyl-CoA. This level of regulation is mediated by non-coding RNAs, particularly microRNAs (miRNAs), which can modulate gene expression by targeting messenger RNAs (mRNAs) for degradation or translational repression frontiersin.orgnih.govfrontiersin.org.

A specific and well-documented example of miRNA modulation in the context of trans-2-enoyl-CoA metabolism is the regulation of Peroxisomal trans-2-enoyl-CoA reductase (PECR) by bta-miR-124a in bovine mammary epithelial cells nih.gov. PECR is a critical enzyme that catalyzes the reduction of trans-2-enoyl-CoAs of varying chain lengths, and it plays a role in the conversion of 2E-Octadecenoyl-coA to stearoyl-CoA nih.gov.

Research has demonstrated that bta-miR-124a directly interacts with the 3'-untranslated region (3'-UTR) of the PECR mRNA, leading to its downregulation nih.gov. This interaction has significant implications for lipid metabolism. The downregulation of PECR by bta-miR-124a also affects the expression of the downstream gene, elongation of very long chain fatty acids protein 2 (ELOVL2), through an unsaturated fatty acid biosynthesis signaling pathway nih.gov. Consequently, bta-miR-124a is involved in regulating the levels of key lipids such as triglycerides and free fatty acids, thereby influencing milk fat synthesis and secretion in dairy cows nih.gov.

| miRNA | Target Gene | Effect on Target | Downstream Consequence |

| bta-miR-124a | PECR | Downregulation | Affects ELOVL2 expression and lipid metabolism |

Evolutionary Conservation and Comparative Genomics of Pathways

The metabolic pathways involving trans-2-octadecenoyl-CoA are rooted deep in evolutionary history, with the core enzymes and regulatory principles being conserved across diverse taxa, from bacteria to mammals. The enzyme trans-2-enoyl-CoA reductase (TER), responsible for the saturation of trans-2-enoyl-CoAs, is a key player in both the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway and fatty acid elongation nih.gov. The genes involved in these pathways are well-conserved from yeast to mammals, indicating a fundamental and ancient role for these processes nih.gov.

In Caenorhabditis elegans, the mitochondrial trans-2-enoyl-CoA reductase (MECR) is essential for mitochondrial homeostasis, and its dysfunction highlights the critical nature of the mitochondrial fatty acid synthesis (mtFAS) pathway nih.gov. Similarly, evolutionarily conserved long-chain acyl-CoA synthetases are crucial for regulating membrane composition and fluidity elifesciences.org.

Comparative genomic studies of fatty acid metabolism across different species reveal both conservation and divergence. For example, a comparative analysis of Mortierellaceae fungi identified different types of fatty acid synthases (FAS), indicating evolutionary adaptations in lipid metabolism mdpi.com. In proteobacteria, while the core pathways for fatty acid degradation are present, the transcriptional regulatory networks demonstrate significant variability, involving different families of transcription factors and DNA binding motifs asm.orgnih.gov. This suggests that while the core metabolic functions are conserved, the regulatory circuits have evolved to suit the specific lifestyles and environments of different organisms.

The study of fatty acid metabolism in various organisms, from Ophiocordyceps sinensis to Camelina sativa, further underscores the conserved nature of the core enzymatic steps, such as the functions of acyl-CoA dehydrogenases, enoyl-CoA hydratases, and 3-ketoacyl-CoA thiolases, while also showing species-specific regulation related to their unique biology peerj.commdpi.com.

| Enzyme/Pathway | Function | Conservation | Key Findings from Comparative Genomics |

| Trans-2-enoyl-CoA Reductase (TER/MECR) | Saturation of trans-2-enoyl-CoAs | Conserved from yeast to humans | Essential for mitochondrial fatty acid synthesis and homeostasis. |

| Acyl-CoA Synthetases (ACS) | Fatty acid activation | Conserved across eukaryotes | Regulate membrane composition and fluidity. |

| Fatty Acid Degradation Pathways | β-oxidation | Core enzymes are conserved | Regulatory networks show significant variability across bacterial phyla. |

| Fatty Acid Synthase (FAS) | De novo fatty acid synthesis | Conserved function, structural variations | Different types of FAS exist in fungi, indicating evolutionary adaptation. |

Analytical and Methodological Approaches in Trans 2 Octadecenoyl Coa Research

Quantitative Analysis of trans-2-octadecenoyl-CoA and its Metabolites

Accurate quantification of trans-2-octadecenoyl-CoA and related acyl-CoA species is fundamental to understanding their metabolic roles. Due to their low abundance and inherent instability, specialized analytical methods are required.

Applications of Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and specific quantification of long-chain acyl-CoAs. nih.govgerli.com This method offers high selectivity and the ability to measure a wide range of acyl-CoA species in a single analytical run. nih.gov

Sample Preparation: The extraction of long-chain acyl-CoAs from biological matrices like tissues or cells is a critical step that must be performed with care to prevent degradation. A common procedure involves homogenizing the frozen sample in a cold solution, such as a mixture of potassium phosphate (B84403) buffer, isopropanol, and acetonitrile (B52724), often with an internal standard like heptadecanoyl-CoA for accurate quantification. acs.org The homogenate is then centrifuged, and the supernatant containing the acyl-CoAs is further processed for analysis. acs.org

Chromatographic Separation: Reversed-phase liquid chromatography is typically employed to separate the different acyl-CoA species. A C8 or C18 analytical column is commonly used with a binary solvent gradient. nih.govgerli.com For instance, a gradient system might consist of aqueous ammonium (B1175870) hydroxide (B78521) and acetonitrile with ammonium hydroxide, which effectively separates long-chain acyl-CoAs based on the length and saturation of their fatty acyl chains. nih.gov

Mass Spectrometric Detection and Quantification: Electrospray ionization (ESI) in positive mode is frequently used for the detection of acyl-CoAs. acs.org Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. nih.govnih.gov This highly specific detection method allows for accurate quantification even in complex biological extracts. nih.gov For many acyl-CoAs, a common fragmentation involves the neutral loss of the adenosine (B11128) diphosphate (B83284) portion of the molecule. nih.gov

Table 1: Example LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis This table is a composite representation of typical methodologies and does not represent a single study.

| Parameter | Description | Common Implementation | Reference |

|---|---|---|---|

| Extraction | Isolation of acyl-CoAs from biological sample. | Homogenization in KH2PO4 buffer, isopropanol, and acetonitrile. | acs.org |

| Internal Standard | Compound added for quantification normalization. | Heptadecanoyl-CoA (C17:0-CoA). | nih.govacs.org |

| Chromatography Column | Stationary phase for separation. | Reversed-phase C8 or C18 column. | nih.govgerli.com |

| Mobile Phases | Solvents used for gradient elution. | A: Water with 15 mM NH4OH; B: Acetonitrile with 15 mM NH4OH. | nih.gov |

| Ionization Mode | Method for generating ions for MS. | Positive Electrospray Ionization (ESI+). | acs.org |

| Quantification Mode | Mass spectrometry scan type for measurement. | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM). | nih.govnih.gov |

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Profiling

While LC-MS/MS is superior for targeted, low-concentration analytes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for non-targeted metabolic profiling. ahajournals.org It provides a comprehensive overview of the most abundant metabolites in a biological sample.

NMR-based metabolomics can detect and quantify dozens of metabolites simultaneously from intact tissue or extracts with minimal sample preparation. mt.govphysiology.org One-dimensional (1D) 1H NMR spectra are recorded, and the signals are identified and quantified by comparing them to spectral databases. mt.gov Although its lower sensitivity generally limits the direct detection of low-abundance species like trans-2-octadecenoyl-CoA, NMR is invaluable for observing the broader metabolic consequences of altered fatty acid metabolism. ahajournals.orgphysiology.org For example, perturbations in the pathway involving trans-2-octadecenoyl-CoA could lead to measurable changes in the levels of more abundant metabolites such as glucose, lactate, or certain amino acids, providing systemic insights into metabolic reprogramming. physiology.org

In Vitro Enzyme Activity Assays for Mechanistic Studies

To understand the function and catalytic mechanism of enzymes that metabolize trans-2-octadecenoyl-CoA, such as trans-2-enoyl-CoA reductase (TECR), researchers use in vitro enzyme activity assays. nih.govnih.gov These assays reconstitute the enzymatic reaction outside of the cell to measure activity under controlled conditions.

A typical assay for TECR, the enzyme that reduces the double bond in trans-2-enoyl-CoAs, involves incubating the enzyme source (e.g., purified recombinant enzyme or cellular membrane fractions) with a trans-2-enoyl-CoA substrate and the necessary cofactor, NADPH. nih.govhhu.de The activity can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+. hhu.de Alternatively, radiolabeled substrates, such as [14C]malonyl-CoA in a multi-step elongation assay, can be used, with the resulting radiolabeled fatty acid products separated by thin-layer chromatography and quantified. nih.gov

Studies have demonstrated that the specific activity for the NADPH-dependent reduction of trans-2-octadecenoyl-CoA by rat liver microsomes is significantly influenced by the presence of bovine serum albumin (BSA), which can alleviate substrate-induced inhibition. ebi.ac.uk

Genetic Engineering and Molecular Cloning Techniques for Enzyme Production

To obtain the quantities of pure enzyme needed for in vitro assays and structural studies, researchers rely on genetic engineering and molecular cloning. This involves inserting the gene encoding the target enzyme, such as human TECR or its yeast ortholog Tsc13, into an expression vector. nih.govnih.gov This vector is then introduced into a host organism, typically Escherichia coli or the yeast Saccharomyces cerevisiae, which can be grown in large cultures to produce the recombinant protein. hhu.demdpi.com

These expression systems can be manipulated to enhance the production of fatty acid-metabolizing enzymes. aimspress.com For instance, site-directed mutagenesis can be used to create specific amino acid substitutions in the enzyme, allowing researchers to probe the function of individual residues in the catalytic mechanism. nih.govnih.gov In a study of the yeast trans-2-enoyl-CoA reductase Tsc13, alanine-substituted mutants were generated to identify key catalytic residues. nih.govnih.gov

Cell Culture Models and Organismal Systems for Metabolic Investigation

To investigate the physiological role of trans-2-octadecenoyl-CoA and its metabolic pathways in a biological context, scientists utilize cell culture models and whole organisms.

Cell Culture Models: Various cell lines are used to study fatty acid metabolism. For example, human hepatocellular carcinoma (HCC) cell lines like Huh7 and MHCC-97 H have been used to investigate the function of peroxisomal trans-2-enoyl-CoA reductase (PECR). doi.org In these studies, lentiviral vectors are used to either overexpress or knock down the expression of the PECR gene. doi.org The resulting changes in cellular processes like proliferation, migration, and apoptosis are then measured to deduce the enzyme's function. doi.org Such models are critical for linking specific enzymatic steps to cellular phenotypes. nih.govnih.govflemingcollege.ca

Table 2: Investigational Models in Fatty Acid Metabolism Research This table provides examples of models used to study enzymes and pathways related to trans-2-octadecenoyl-CoA.

| Model Type | Specific Model | Application | Reference |

|---|---|---|---|

| Organismal | Saccharomyces cerevisiae (Yeast) | Studying function of Tsc13 (TECR ortholog) through genetic mutation and complementation assays. | nih.govnih.gov |

| Cell Culture | Human Hepatocellular Carcinoma Cells (e.g., Huh7, MHCC-97 H) | Investigating the role of PECR in cancer cell proliferation and migration via gene overexpression or knockdown. | doi.org |

| Organismal | Escherichia coli | Heterologous expression and production of recombinant enzymes for in vitro studies. | hhu.demdpi.com |

| Cell Culture | Rat Liver Microsomes | Used as an enzyme source for in vitro assays of fatty acid elongation and reduction reactions. | ebi.ac.uk |

Physiological and Pathophysiological Significance

Contribution to Lipid Homeostasis and Cellular Bioenergetics

trans-2-octadecenoyl-CoA is an essential molecule in the intricate network that governs lipid homeostasis and cellular energy production. It serves as a key intermediate in two fundamental and opposing metabolic pathways: fatty acid elongation and β-oxidation.

In the endoplasmic reticulum, trans-2-octadecenoyl-CoA participates in the fatty acid elongation cycle, a process that extends the carbon chain of fatty acids. Specifically, it is the substrate for peroxisomal trans-2-enoyl-CoA reductase (PECR), which catalyzes its reduction to stearoyl-CoA. doi.orgnih.gov This reaction is the final of four steps in the elongation cycle, which adds two carbons to the fatty acid chain. nih.gov The resulting very-long-chain fatty acids (VLCFAs) are not merely for storage but are essential components of cellular lipids, including sphingolipids and glycerophospholipids, which are critical for membrane structure and function. nih.govresearchgate.net

Conversely, within both mitochondria and peroxisomes, trans-2-enoyl-CoA intermediates, including trans-2-octadecenoyl-CoA, are formed during the β-oxidation of fatty acids. mdpi.comnih.govencyclopedia.pub This catabolic process breaks down fatty acids to generate acetyl-CoA, which enters the Krebs cycle to produce ATP, the primary energy currency of the cell. The first step of β-oxidation, catalyzed by acyl-CoA dehydrogenases, converts a fatty acyl-CoA to a trans-2-enoyl-CoA. nih.govencyclopedia.pub The subsequent hydration, oxidation, and thiolysis steps complete the cycle, shortening the fatty acid by two carbons. The efficient processing of trans-2-octadecenoyl-CoA through this pathway is vital for energy generation, particularly during fasting or in tissues with high energy demands like the heart and skeletal muscle.

The dual role of trans-2-octadecenoyl-CoA underscores its importance in maintaining lipid homeostasis. The balance between its utilization in anabolic elongation pathways and its degradation in catabolic β-oxidation pathways is tightly regulated to meet the cell's structural and energetic needs.

Interrelationship with Sphingolipid Biosynthesis and Degradation

The metabolism of trans-2-octadecenoyl-CoA is intricately linked to the dynamic world of sphingolipids, contributing to both their synthesis and their breakdown.

Sphingolipid synthesis requires a backbone of very-long-chain fatty acids (VLCFAs), often with chain lengths of C24 or greater. nih.gov As an intermediate in the fatty acid elongation pathway, trans-2-octadecenoyl-CoA is a precursor to the longer saturated and monounsaturated fatty acids that are subsequently incorporated into ceramides (B1148491), the foundational molecules of most sphingolipids. researchgate.netuniprot.org The enzyme trans-2-enoyl-CoA reductase (TER), also known as PECR, which reduces trans-2-octadecenoyl-CoA, is therefore essential for providing the building blocks for complex sphingolipids. nih.gov

More directly, the metabolism of trans-2-enoyl-CoAs is a key part of the sphingolipid degradation pathway. Sphingolipids can be broken down to sphingosine (B13886), which is then phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule. The S1P metabolic pathway channels sphingolipid components back into glycerolipid metabolism. In this pathway, S1P is cleaved, eventually producing trans-2-hexadecenoyl-CoA (a C16 analogue of trans-2-octadecenoyl-CoA). This intermediate is then reduced to palmitoyl-CoA by the very same trans-2-enoyl-CoA reductase (TER/PECR) that participates in fatty acid elongation. uniprot.orgnih.gov This discovery revealed a dual function for the enzyme, connecting sphingolipid degradation directly to fatty acid metabolism. Therefore, the processing of trans-2-enoyl-CoA intermediates is a critical control point that balances the levels of complex sphingolipids and their signaling derivatives.

Perturbations in trans-2-octadecenoyl-CoA Metabolism in Disease Models

Given its central role, disruptions in the metabolic pathways involving trans-2-octadecenoyl-CoA are associated with severe pathological conditions.

Implications in Peroxisomal Disorders

Peroxisomes are the primary site for the β-oxidation of very-long-chain fatty acids (VLCFAs). mdpi.comgloshospitals.nhs.uk In peroxisomal disorders, genetic defects impair this process, leading to the accumulation of VLCFAs in tissues and plasma, which is a key diagnostic marker. nih.govnih.gov

X-linked Adrenoleukodystrophy (X-ALD): This disease is caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFA-CoAs. nih.govaginganddisease.orgnih.gov The impaired transport into the peroxisome prevents their degradation, leading to their accumulation. While trans-2-octadecenoyl-CoA is an intermediate of β-oxidation inside the peroxisome, the primary defect in X-ALD occurs at the transport step, causing a buildup of the substrate (VLCFA-CoAs) in the cytosol.

Zellweger Syndrome: This is a more severe peroxisomal biogenesis disorder where the formation of the entire organelle is defective. nih.gov This results in a profound deficiency of all peroxisomal metabolic pathways, including the β-oxidation of VLCFAs. nih.govnih.gov Fibroblasts from patients with Zellweger syndrome show a severely reduced ability to oxidize lignoceric acid (C24:0), indicating a block in the pathway where trans-2-enoyl-CoA intermediates would be formed and processed. nih.govnih.gov

The accumulation of VLCFAs due to these defects is highly toxic, particularly to the myelin sheath in the nervous system and the adrenal cortex, leading to the severe neurological symptoms and adrenal insufficiency characteristic of these diseases. nih.govaginganddisease.org

| Disease | Defective Protein/Process | Consequence on VLCFA Metabolism | Reference |

| X-linked Adrenoleukodystrophy (X-ALD) | ABCD1 transporter | Impaired import of VLCFA-CoA into peroxisomes | nih.govaginganddisease.orgnih.gov |

| Zellweger Syndrome | Peroxisome biogenesis | General deficiency of peroxisomal enzymes, including those for β-oxidation | nih.govnih.gov |

Role in Inherited Mitochondrial Fatty Acid Oxidation Deficiencies

Mitochondria are the primary site of β-oxidation for short, medium, and long-chain fatty acids. Deficiencies in the enzymes of this pathway lead to a group of disorders known as mitochondrial fatty acid oxidation (FAO) disorders. nih.govencyclopedia.pub trans-2-octadecenoyl-CoA is an intermediate in the oxidation of oleic acid (C18:1) and stearic acid (C18:0).

Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: VLCAD catalyzes the first step of β-oxidation for fatty acids with chain lengths from C14 to C24. nih.gov A deficiency in VLCAD would prevent the conversion of octadecenoyl-CoA to trans-2-octadecenoyl-CoA, leading to a buildup of long-chain acyl-CoAs and their carnitine derivatives, which are toxic.

Mitochondrial Trifunctional Protein (TFP) Deficiency: TFP is a multi-enzyme complex that catalyzes the last three steps of long-chain fatty acid β-oxidation, including the hydration of trans-2-enoyl-CoA intermediates by its long-chain enoyl-CoA hydratase (LCEH) component. nih.gov A defect in TFP would lead to the accumulation of long-chain trans-2-enoyl-CoA species, including trans-2-octadecenoyl-CoA, and other upstream intermediates.

These disorders typically present with hypoketotic hypoglycemia, cardiomyopathy, and myopathy, as tissues are unable to utilize long-chain fatty acids for energy. nih.govencyclopedia.pub

| Disorder | Defective Enzyme/Complex | Metabolic Block | Reference |

| VLCAD Deficiency | Very Long-Chain Acyl-CoA Dehydrogenase | Formation of trans-2-enoyl-CoAs from long-chain acyl-CoAs | nih.gov |

| TFP Deficiency | Mitochondrial Trifunctional Protein | Hydration of long-chain trans-2-enoyl-CoAs and subsequent steps | nih.gov |

Connections to Lipid Remodeling in Cellular Proliferation and Carcinogenesis

Cancer cells exhibit profound metabolic reprogramming, including alterations in lipid metabolism, to support rapid proliferation and survival. nih.govmdpi.com The pathways involving trans-2-octadecenoyl-CoA are implicated in this remodeling.

Research on hepatocellular carcinoma has shown that the expression of peroxisomal trans-2-enoyl-CoA reductase (PECR), the enzyme that reduces trans-2-octadecenoyl-CoA in the fatty acid elongation pathway, is often decreased in tumor tissues. doi.org Experimental overexpression of PECR in liver cancer cells was found to inhibit proliferation, migration, and invasion, and promote apoptosis. doi.org This suggests that PECR, and by extension the flux through the fatty acid elongation pathway involving trans-2-octadecenoyl-CoA, may act as a tumor suppressor in this context. doi.org

In glioblastoma, the most lethal primary brain tumor, lipid metabolism is heavily altered to provide building blocks for membranes and energy. nih.gov While direct studies on trans-2-octadecenoyl-CoA are limited, the general upregulation of fatty acid synthesis and oxidation pathways in many cancers points to the importance of intermediates like it. mdpi.commdpi.com Targeting the enzymes that produce or consume trans-2-octadecenoyl-CoA could represent a novel therapeutic strategy.

| Cancer Type | Enzyme/Pathway Alteration | Implication for Tumor Biology | Reference |

| Hepatocellular Carcinoma | Decreased Peroxisomal trans-2-enoyl-CoA Reductase (PECR) | Reduced PECR expression correlates with tumor progression; overexpression inhibits proliferation. | doi.org |

| Glioma | Altered fatty acid β-oxidation | Changes in acylcarnitine profiles, including those derived from long-chain fatty acids, are associated with tumor grade. | mdpi.com |

Metabolic Basis of Neurological Manifestations Associated with Very Long-Chain Fatty Acids

The neurological damage seen in disorders of VLCFA metabolism, such as X-ALD, stems directly from the lipotoxicity of the accumulating fatty acids. mdpi.comaginganddisease.org While trans-2-octadecenoyl-CoA itself is a transient intermediate, its metabolic gridlock is central to the pathology.

In X-ALD, the failure to degrade VLCFAs in peroxisomes leads to their incorporation into complex lipids and their accumulation in a free state. nih.govaginganddisease.org This has several detrimental effects on neural cells:

Demyelination: The accumulation of VLCFAs disrupts the structure and stability of myelin, the protective sheath around nerve fibers, leading to its breakdown. mdpi.comaginganddisease.org

Mitochondrial Dysfunction: VLCFAs can impair mitochondrial function by disrupting the mitochondrial membrane, uncoupling oxidative phosphorylation, and increasing oxidative stress. aginganddisease.org

Inflammation: The buildup of VLCFAs triggers an inflammatory response in the brain, further contributing to tissue damage. aginganddisease.org

Therefore, the neurological manifestations are a direct consequence of the metabolic failure to process VLCFAs, a pathway in which trans-2-octadecenoyl-CoA is a key, albeit transient, player. The inability to channel these fatty acids through the peroxisomal β-oxidation pathway leads to a cascade of cellular dysfunction that culminates in severe neurodegeneration. aginganddisease.org

Future Directions and Emerging Research Avenues

Identification of Novel Enzymes and Cofactors in trans-2-octadecenoyl-CoA Metabolism

The canonical enzymes responsible for the conversion of trans-2-octadecenoyl-CoA, primarily enoyl-CoA hydratase and trans-2-enoyl-CoA reductase, are well-documented. However, the full complement of proteins that interact with and metabolize this substrate may not be completely known. Future research will likely focus on identifying novel enzymatic activities and the cofactors that support them, particularly under diverse physiological or pathological conditions.

Key research questions include:

Are there alternative or undiscovered enzymes that can act on trans-2-octadecenoyl-CoA, perhaps with different substrate specificities, kinetic properties, or in different subcellular compartments?

Do specific isoforms of known enzymes, such as the multifunctional enzymes (MFE-1 and MFE-2), exhibit unique preferences for C18 chain-length substrates like trans-2-octadecenoyl-CoA? researchgate.net

What is the full range of cofactors, beyond NAD(P)H and FAD, that may modulate the activity of enzymes involved in its metabolism?

Advanced proteomic and metabolomic approaches will be instrumental in this pursuit. Techniques such as activity-based protein profiling could identify novel enzymes that bind to or process trans-2-octadecenoyl-CoA analogs. Identifying these new players is crucial for a complete mapping of fatty acid metabolic pathways.

| Enzyme Class | Known Function in Relation to trans-2-enoyl-CoAs | Potential for Novel Discovery |

| Enoyl-CoA Hydratase | Hydrates the double bond to form 3-hydroxyacyl-CoA. researchgate.net | Identification of isoforms with specific affinity for C18 substrates or novel regulatory mechanisms. |

| Trans-2-enoyl-CoA Reductase | Reduces the double bond to form a saturated acyl-CoA. nih.gov | Discovery of reductases in specific organelles or tissues with uncharacterized roles in fatty acid metabolism. |

| Acyl-CoA Thiolase | Involved in the final step of β-oxidation. hmdb.ca | Exploring potential reverse activity or regulation by trans-2-octadecenoyl-CoA levels. |

Elucidation of Regulatory Feed-Forward and Feedback Loops

The flow of metabolites through fatty acid oxidation and synthesis is tightly controlled. While general principles of hormonal and allosteric regulation are understood, the specific roles of intermediates like trans-2-octadecenoyl-CoA in these regulatory networks are less clear. Future work must aim to elucidate the specific feed-forward and feedback mechanisms in which this molecule participates.

For instance, does an accumulation of trans-2-octadecenoyl-CoA signal a bottleneck in the β-oxidation pathway, leading to feedback inhibition of upstream enzymes like acyl-CoA dehydrogenase? Conversely, could its presence act as a feed-forward activator for downstream enzymes or related pathways? Research into the allosteric binding sites of metabolic enzymes and the role of transcription factors like PPARα and PPARγ, which regulate fatty acid transport and synthesis genes, will be critical. researchgate.netcreative-proteomics.com Understanding these loops is essential for comprehending how cells maintain lipid homeostasis under varying energy demands.

Cross-Species Comparative Biochemistry of trans-2-octadecenoyl-CoA Pathways

The metabolism of fatty acids exhibits significant diversity across different species and domains of life. For example, fatty acid synthesis occurs via a large multifunctional enzyme (Type I FAS) in mammals, whereas bacteria utilize a series of discrete enzymes (Type II FAS). nih.gov Similarly, variations exist in the β-oxidation pathways located in mitochondria and peroxisomes across mammals, yeast, and plants. researchgate.net